1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the nitro, trifluoromethyl, and carboxamide groups . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Similar in structure but differs in the presence of a piperidine ring.
3(5)-aminopyrazoles: Known for their tautomeric properties and reactivity in heterocyclic synthesis.
The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11F3N6O3 |
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Molecular Weight |
332.24 g/mol |
IUPAC Name |
1-methyl-N-[2-(4-nitropyrazol-1-yl)ethyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11F3N6O3/c1-18-9(11(12,13)14)4-8(17-18)10(21)15-2-3-19-6-7(5-16-19)20(22)23/h4-6H,2-3H2,1H3,(H,15,21) |
InChI Key |
GBYAPHYVPZTJLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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